molecular formula C11H11N3 B161012 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole CAS No. 130436-65-6

2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole

Cat. No. B161012
M. Wt: 185.22 g/mol
InChI Key: ORGBESHTQZEEIJ-UHFFFAOYSA-N
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Description

2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole, also known as DMHBI, is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in various scientific fields. DMHBI is a derivative of benzimidazole and pyrazole and has been synthesized through various methods.

Mechanism Of Action

The mechanism of action of 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole is not fully understood. However, it is believed that 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole interacts with metal ions, such as zinc and copper, and undergoes a conformational change, resulting in fluorescence. 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole has also been shown to bind to proteins and nucleic acids, altering their structure and function.

Biochemical And Physiological Effects

2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole has been shown to have various biochemical and physiological effects. 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole has been shown to inhibit the activity of metalloproteases, enzymes that are involved in the breakdown of extracellular matrix proteins. 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole has also been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions and its ability to detect metal ions in live cells. However, 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole has some limitations, including its potential toxicity and the need for specialized equipment for detection.

Future Directions

There are several future directions for the study of 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole. One potential direction is the development of 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole-based therapeutics for the treatment of cancer and other diseases. Another potential direction is the use of 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole as a tool for the study of metal ion homeostasis in biological systems. Finally, the development of new synthesis methods for 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole may lead to improved purity and yield, enabling further research into its potential applications.
Conclusion
In conclusion, 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in various scientific fields. 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole has been synthesized through various methods, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. While there is still much to learn about 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole, its potential applications make it an exciting area of research.

Synthesis Methods

2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole has been synthesized through various methods, including the reaction of 2,3-dimethylbenzimidazole with hydrazine hydrate and acetic acid, the reaction of 2,3-dimethylbenzimidazole with hydrazine hydrate and acetic anhydride, and the reaction of 2,3-dimethylbenzimidazole with hydrazine hydrate and ethyl acetoacetate. The synthesis method is crucial in determining the purity and yield of 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole.

Scientific Research Applications

2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole has been extensively studied for its potential applications in various scientific fields, including biochemistry, biophysics, and pharmacology. 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological systems. 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole has also been used as a tool to study the binding properties of proteins and nucleic acids. In addition, 2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole has been investigated for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

CAS RN

130436-65-6

Product Name

2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole

InChI

InChI=1S/C11H11N3/c1-7-8(2)13-14-10-6-4-3-5-9(10)12-11(7)14/h3-6,13H,1-2H3

InChI Key

ORGBESHTQZEEIJ-UHFFFAOYSA-N

SMILES

CC1=C(NN2C1=NC3=CC=CC=C32)C

Canonical SMILES

CC1=C(NN2C1=NC3=CC=CC=C32)C

synonyms

4H-Pyrazolo[1,5-a]benzimidazole,2,3-dimethyl-(9CI)

Origin of Product

United States

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